9,9',10,10'-Tetraphenyl-2,2'-bianthracene chemical structure and properties
9,9',10,10'-Tetraphenyl-2,2'-bianthracene chemical structure and properties
An In-depth Technical Guide to 9,9',10,10'-Tetraphenyl-2,2'-bianthracene for Advanced Material Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene, a significant molecule in the field of organic electronics. We will delve into its core structural attributes, physicochemical properties, a representative synthesis protocol, and its primary applications, with a focus on the causal relationships between its structure and function. This document is intended for researchers, materials scientists, and professionals in drug development and organic electronics who require a deep, actionable understanding of this compound.
Introduction: The Architectural and Functional Significance of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene
9,9',10,10'-Tetraphenyl-2,2'-bianthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest primarily for its potential in organic light-emitting diodes (OLEDs).[1] Its structure is based on a bianthracene core, which consists of two anthracene units linked together. The defining feature of this molecule is the presence of four phenyl groups at the 9, 9', 10, and 10' positions. This specific substitution pattern is not arbitrary; it is a deliberate molecular design choice to impart specific, highly desirable properties.
The anthracene core itself is a well-known blue-emitting chromophore.[2] However, in the solid state, planar aromatic molecules like anthracene often suffer from aggregation-caused quenching (ACQ), where close intermolecular packing (π-π stacking) leads to non-radiative decay pathways, significantly reducing fluorescence efficiency.[2][3] The molecular architecture of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene is engineered to overcome this fundamental limitation. The bulky phenyl groups, coupled with the inherent twist between the two anthracene moieties in the bianthryl system, create significant steric hindrance. This sterically congested structure physically prevents the chromophores from packing too closely, thus preserving high emission efficiency in the solid state, a critical requirement for device applications like OLEDs.[4][5]
Molecular Structure and Core Properties
The foundational characteristics of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene are summarized below. The structure features a C2-C2' linkage between the two anthracene units, with each anthracene bearing two phenyl substituents at the 9 and 10 positions.
Caption: Chemical structure of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 172285-72-2 | [1] |
| Molecular Formula | C₅₂H₃₄ | [1][6] |
| Molecular Weight | 658.83 g/mol | [6] |
| Appearance | Light yellow to green powder/crystal |
| Purity (Typical) | >97.0% (via HPLC) |[6][7] |
Physicochemical and Photophysical Profile
The properties that make 9,9',10,10'-Tetraphenyl-2,2'-bianthracene a compelling material for optoelectronics are rooted in its thermal stability and photophysics. While specific experimental data for this exact molecule is sparse in the public literature, its properties can be reliably inferred from the extensive research on its parent structures: 9,9'-bianthracene and 9,10-diphenylanthracene (DPA).
Thermal Stability: The high melting point and decomposition temperature are critical for device longevity, preventing morphological changes or degradation under the heat generated during operation. Anthracene derivatives are known for their high thermal stability.[8][9] The addition of bulky, rigid phenyl groups and the formation of the larger bianthracene structure contribute to a high glass transition temperature (Tg), ensuring morphological stability in thin films, a crucial factor for OLEDs.[4][5]
Solubility: The large, nonpolar aromatic structure suggests good solubility in common organic solvents like toluene, tetrahydrofuran (THF), and dichloromethane (DCM), which is essential for solution-based processing and purification via recrystallization or column chromatography.[10]
Photophysical Properties:
-
Absorption and Emission: Anthracene derivatives are archetypal blue emitters.[5] The absorption spectrum is expected to show characteristic vibronic structures corresponding to the π–π* transitions of the anthracene core.[5] The emission is anticipated in the deep-blue region of the visible spectrum. For context, similar 9,10-disubstituted anthracene derivatives show emission maxima in the 430-460 nm range.[3][9]
-
Fluorescence Quantum Yield: The key advantage of the tetraphenyl-substituted bianthracene structure is the anticipated high fluorescence quantum yield in the solid state. The steric hindrance provided by the phenyl groups at the 9,10-positions and the twisted bianthracene core effectively suppresses intermolecular π–π stacking, which is a primary cause of fluorescence quenching in the solid state.[2][4] 9,10-Diphenylanthracene (DPA) itself is known for a quantum yield approaching 95%.[3]
Synthesis Methodology: A Representative Protocol
The proposed pathway involves two main stages:
-
Diels-Alder Reaction and Aromatization: To create the 9,10-diphenylanthracene core.
-
Suzuki-Miyaura Coupling: To couple two functionalized 9,10-diphenylanthracene units.
Step-by-Step Experimental Protocol (Proposed)
Part A: Synthesis of 2-Bromo-9,10-diphenylanthracene
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 9,10-diphenylanthracene and N-Bromosuccinimide (NBS) in a 1:1 molar ratio.
-
Solvent Addition: Add a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Initiation: Add a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromo-9,10-diphenylanthracene.
Part B: Synthesis of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene via Suzuki Coupling
-
Precursor Synthesis: Convert a portion of the 2-bromo-9,10-diphenylanthracene from Part A into the corresponding boronic acid or boronic ester derivative using a standard borylation reaction (e.g., with bis(pinacolato)diboron).
-
Coupling Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-9,10-diphenylanthracene (1.0 eq), the corresponding boronic acid derivative (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).[11]
-
Solvent and Base: Add a degassed solvent mixture, such as toluene/THF, and an aqueous solution of a base, like 2M sodium carbonate (Na₂CO₃).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 18-24 hours. Monitor the reaction's completion by TLC or HPLC.
-
Extraction and Workup: Cool the reaction to room temperature. Add water and extract the product into an organic solvent like petroleum ether or dichloromethane. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Final Purification: Filter the solution and remove the solvent in vacuo. The crude product is then purified, typically by recrystallization from a solvent system like toluene/hexane or by column chromatography over silica gel, to yield the final product, 9,9',10,10'-Tetraphenyl-2,2'-bianthracene.[10]
Causality Note: The choice of a palladium catalyst and a base is critical for the Suzuki-Miyaura reaction cycle. The base activates the boronic acid, and the palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond.
Applications in Organic Electronics: High-Performance OLEDs
The primary application for 9,9',10,10'-Tetraphenyl-2,2'-bianthracene is as a material in the emissive layer (EML) of OLEDs.[1] Its properties make it suitable for use as either a stable, efficient deep-blue emitter in non-doped devices or as a host material for other fluorescent or phosphorescent dopants.[4][5]
Role as a Deep-Blue Emitter: Anthracene derivatives are renowned for their high photoluminescence quantum yields and deep-blue emission, which is a crucial color for full-color displays and white lighting applications.[2][5] The sterically hindered structure of this molecule prevents aggregation, allowing it to maintain high efficiency even in a neat (non-doped) thin film. This simplifies the device fabrication process, which is a significant advantage for mass production.[5]
Role as a Host Material: As a host, its high triplet energy (a characteristic of many anthracene derivatives) would allow for efficient energy transfer to guest phosphorescent emitters (for high-efficiency PhOLEDs). Its excellent thermal and morphological stability ensures the long-term operational stability of the device.[4]
Illustrative OLED Device Architecture
The following diagram illustrates a simplified workflow for fabricating an OLED and the position of the emissive layer where 9,9',10,10'-Tetraphenyl-2,2'-bianthracene would be used.
Caption: Simplified structure of an OLED incorporating the target material.
Conclusion
9,9',10,10'-Tetraphenyl-2,2'-bianthracene is a masterfully designed molecule for high-performance organic electronics. Through the strategic placement of bulky phenyl groups on a proven bianthracene chromophore, it effectively mitigates the common failure mode of aggregation-caused quenching. This results in a material with high thermal stability and the potential for efficient, pure-blue emission in the solid state. These characteristics make it an exceptionally promising candidate for next-generation OLED displays and solid-state lighting, offering a pathway to simpler device architectures and enhanced operational lifetimes. Further research into its specific device performance metrics will undoubtedly solidify its position in the library of advanced organic semiconductor materials.
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